molecular formula C12H10BrNO3S B8326760 (3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid

(3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid

Cat. No. B8326760
M. Wt: 328.18 g/mol
InChI Key: LCVGCOQRBJQFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507509B2

Procedure details

To a solution of (3-bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid methyl ester (20 g) from Step 1, Stage 1 above in ethanol (150 ml) at R.T. a 2 M solution of sodium hydroxide in water (35.06 ml) was added. The reaction mixture was stirred at R.T. for 2 hours. The reaction mixture was poured into ice-could water (200 ml) and acidified with a 2 M solution of hydrochloric acid in water (35.06 ml). The precipitate was filtered off and washed with water to give (3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid as yellowish solid (18.79 g). 1H NMR (CDCl3) δ ppm: 13.50 (1H, s br); 8.83 (1H, d); 8.59 (1H, d); 7.99 (1H, d); 7.57 (1H, dd); 7.50 (1H, d); 6.09 (1H, s); 2.17 (3H, s).
Name
(3-bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35.06 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35.06 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH:4]([O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][C:12]([Br:18])=[CH:11]2)[S:5][CH3:6].[OH-].[Na+].Cl>C(O)C.O>[Br:18][C:12]1[CH:13]=[N:14][C:15]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:7][CH:4]([S:5][CH3:6])[C:3]([OH:19])=[O:2])=[CH:17][CH:16]=2 |f:1.2|

Inputs

Step One
Name
(3-bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid methyl ester
Quantity
20 g
Type
reactant
Smiles
COC(C(SC)OC=1C=C2C=C(C=NC2=CC1)Br)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
35.06 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
35.06 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at R.T. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NC2=CC=C(C=C2C1)OC(C(=O)O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 18.79 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.